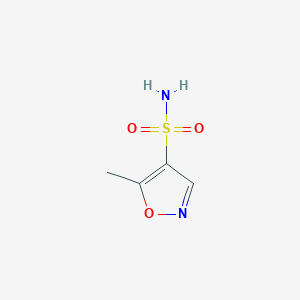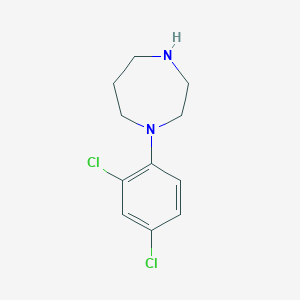
1-(2,4-二氯苯基)-1,4-二氮杂环戊烷
描述
1-(2,4-Dichlorophenyl)-1,4-diazepane, also known as DCPD, is a synthetic organic compound belonging to the diazepane family. It is a white crystalline solid with a molecular weight of 222.1 g/mol. DCPD has a wide range of applications in the field of scientific research and is commonly used in laboratory experiments.
科学研究应用
合成和表征
- 1,4-二氮杂环戊烷的合成和表征,包括那些与 1-(2,4-二氯苯基)-1,4-二氮杂环戊烷结构相似的化合物,是研究的关键领域。Ramirez-Montes 等人 (2012) 报道了六种 1,4-二氮杂环戊烷的合成,提供了对它们的结构性质的见解,并表明这些化合物通常采用扭曲的椅子构象 (Ramirez-Montes 等人,2012).
化学合成方法
Nalikezhathu 等人 (2023) 描述了使用独特的(吡啶基)膦配位的钌 (II) 催化剂合成 1,4-二氮杂环,包括二氮杂环戊烷。这种方法值得注意,因为它能够产生二氮杂环戊烷,而二氮杂环戊烷通常难以通过催化途径获得 (Nalikezhathu 等人,2023).
Wlodarczyk 等人 (2007) 开发了一种有效的微波辅助合成 1,4-二氮杂环戊-5-酮的方法,该方法经过快速还原形成 1,4-二氮杂环戊烷,突出了获得这些化合物的创新方法 (Wlodarczyk 等人,2007).
化学结构和性质
Moser 和 Vaughan (2004) 专注于 1,4-二氮杂环戊烷衍生物的合成和表征,通过 NMR 和 IR 光谱以及 X 射线衍射分析,提供了对这些化合物的稳定性和结构方面的见解 (Moser 和 Vaughan,2004).
Banfi 等人 (2007) 的研究探索了 1-磺酰基 1,4-二氮杂环戊-5-酮及其苯并稠合衍生物的合成,展示了二氮杂环戊烷化合物在化学合成中的多功能性 (Banfi 等人,2007).
Sotoca 等人 (2009) 描述了一种直接合成 1,4-二氮杂环戊烷衍生物的多组分反应,为生产这些化合物提供了一种用户友好的方法 (Sotoca 等人,2009).
催化和反应机理
Sankaralingam 和 Palaniandavar (2014) 研究了涉及 1,4-二氮杂环戊烷配体的锰 (III) 配合物用于烯烃环氧化,揭示了配体路易斯碱性对反应性和选择性的影响 (Sankaralingam 和 Palaniandavar,2014).
Mayilmurugan 等人 (2008) 研究了具有 1,4-二氮杂环戊烷配体的铁 (III) 配合物作为邻二酚儿茶酚加氧酶的模型,提供了对儿茶酚生物模拟邻二酚裂解区域选择性的见解 (Mayilmurugan 等人,2008).
光谱研究
- Kuruvilla 等人 (2018) 对 1,4-二氮杂环戊烷衍生物进行了振动光谱研究,将实验结果与量子力学方法进行比较,以更深入地了解它们的分子性质 (Kuruvilla 等人,2018).
氧转移酶模型
- Mayilmurugan 等人 (2011) 合成了具有 1,4-二氮杂环戊烷配体的非对称二氧钼 (VI) 配合物作为氧转移酶的模型,提供了对氧转移酶反应性的机理见解 (Mayilmurugan 等人,2011).
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIDMQDBSOXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid](/img/structure/B6614547.png)
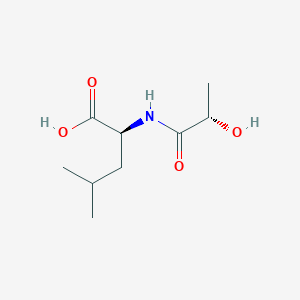
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
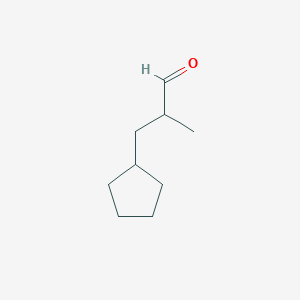
![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)
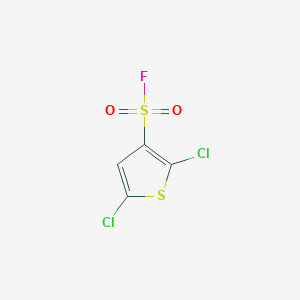
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)

![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
